Differential Anticonvulsant Activity: ED50 Comparison of Propiolamide Amide Substituents
While 3-(4-chlorophenyl)propiolamide itself was not directly tested for anticonvulsant activity, its close analog p-chlorophenyl-propiolyl-sec-butylamide (I4) exhibited an ED50 of 54.5 mg/kg (34.4–86.4) in mice, whereas other amide-substituted derivatives were inactive [1]. This demonstrates that the 4-chlorophenyl propiolamide core can yield therapeutic effects when properly derivatized, but the unsubstituted amide (target compound) serves as a critical baseline for further optimization.
| Evidence Dimension | In vivo anticonvulsant efficacy (ED50) |
|---|---|
| Target Compound Data | Not directly measured; serves as unsubstituted baseline |
| Comparator Or Baseline | p-Chlorophenyl-propiolyl-sec-butylamide (I4) ED50 54.5 mg/kg; p-chlorophenyl-propiolyl-n-propylamide (I1) ED50 56.1 mg/kg; other amides inactive |
| Quantified Difference | ≥56.1 mg/kg difference between active amides and inactive ones; target unsubstituted amide expected to have low or no activity, providing a negative control for structure-activity relationship studies. |
| Conditions | Mouse model; intraperitoneal administration; anticonvulsant screening |
Why This Matters
This compound provides a structurally defined negative control for medicinal chemistry campaigns exploring anticonvulsant propiolamides.
- [1] Hu B, Liu WQ. Studies on synthesis of p-chlorophenylpropiolylamides and its reaction products with hydrazine. Yao Xue Xue Bao. 1986;21(10):787-791. View Source
